molecular formula C10H22O3 B14715371 1-Methoxy-4-(4-methoxybutoxy)butane CAS No. 17913-19-8

1-Methoxy-4-(4-methoxybutoxy)butane

Cat. No.: B14715371
CAS No.: 17913-19-8
M. Wt: 190.28 g/mol
InChI Key: SRFIRLBHIAWIGZ-UHFFFAOYSA-N
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Description

1-Methoxy-4-(4-methoxybutoxy)butane is a symmetrical aliphatic diether compound characterized by two methoxy (-OCH₃) groups connected via butoxy (-O-(CH₂)₄-) chains. Its structure consists of a central butane backbone with a methoxy group at the first carbon and a 4-methoxybutoxy group at the fourth carbon.

Properties

CAS No.

17913-19-8

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-methoxy-4-(4-methoxybutoxy)butane

InChI

InChI=1S/C10H22O3/c1-11-7-3-5-9-13-10-6-4-8-12-2/h3-10H2,1-2H3

InChI Key

SRFIRLBHIAWIGZ-UHFFFAOYSA-N

Canonical SMILES

COCCCCOCCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-methoxybutoxy)butane can be synthesized through the reaction of 1,4-dichlorobutane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the chlorine atoms on the butane chain, forming the desired ether .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(4-methoxybutoxy)butane primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(4-methoxybutoxy)butane involves its ability to act as a nucleophile in substitution reactions. The methoxy groups can donate electron density to the butane backbone, making it more reactive towards electrophiles. In oxidation reactions, the ether linkages are susceptible to cleavage by strong oxidizing agents, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

1-Methoxy-4-(4-methoxybutoxy)butane belongs to a class of ethers with varying substituents and chain lengths. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1-Chloro-4-methoxybutane C₅H₁₁ClO 122.59 Chlorine at C1 17913-18-7
1-chloro-4-(methoxymethoxy)butane C₆H₁₃ClO₂ 152.62 Chlorine, methoxymethoxy 34508-53-7
1-Bromo-4-(2-methoxyethoxy)butane C₇H₁₅BrO₂ 223.10 Bromine, methoxyethoxy 59551-76-7
4-Methoxy-1-butanol C₅H₁₂O₂ 104.15 Hydroxyl group at C4 111-32-0
Estragole (1-Methoxy-4-(2-propenyl)benzene) C₁₀H₁₂O 148.20 Aromatic, propenyl group 140-67-0

Functional and Physical Properties

  • Polarity and Solubility : Compared to halogenated ethers like 1-Chloro-4-methoxybutane (polarity enhanced by Cl), the target compound’s dual methoxy groups increase hydrophilicity but reduce volatility due to its larger size .
  • Stability : Ethers like 1-Bromo-4-(2-methoxyethoxy)butane are prone to nucleophilic substitution (via Br), whereas the target compound’s lack of halogens improves stability under basic conditions .
  • Aromatic vs. Aliphatic: Estragole, an aromatic ether, exhibits antimicrobial properties (e.g., inhibition of P. aeruginosa with a 19 mm zone of inhibition) due to its conjugated system, while aliphatic ethers like the target compound are more likely used in non-biological applications (e.g., solvents) .

Research Findings

Industrial Relevance

  • Aliphatic ethers with methoxy groups are valued for their low toxicity and high solvation capacity.

Data Tables

Table 1: Key Physical and Chemical Properties of Selected Ethers

Property This compound 1-Chloro-4-methoxybutane Estragole
Molecular Formula C₁₀H₂₂O₃ C₅H₁₁ClO C₁₀H₁₂O
Molecular Weight (g/mol) ~194.28 (calculated) 122.59 148.20
Boiling Point Not reported 142–144°C 234–237°C
Solubility in Water Low (estimated) Slightly soluble Insoluble
Key Applications Solvent, surfactant Alkylation reagent Fragrance, antimicrobial

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